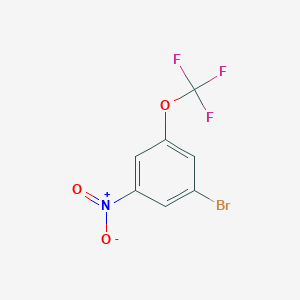
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula BrC6H4OCF3. It has a molecular weight of 241.01 .
Synthesis Analysis
This compound undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Molecular Structure Analysis
The SMILES string for this compound is FC(F)(F)Oc1cccc(Br)c1 . The InChI key is WVUDHWBCPSXAFN-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a density of 1.62 g/mL at 25 °C and a refractive index (n20/D) of 1.462 .Scientific Research Applications
Organometallic Synthesis
"1-Bromo-3,5-bis(trifluoromethyl)benzene" serves as a versatile starting material for organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and is used to accomplish a number of synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, which are fundamental to creating complex organic compounds (Porwisiak & Schlosser, 1996).
Luminescent Probes
Research has shown the potential of using derivatives of "1-Bromo-3,5-bis(trifluoromethyl)benzene" in the synthesis of luminescent probes for selective sensing of metal ions and nitroaromatic explosives. These materials are synthesized using a Ni-catalyzed Yamamoto reaction and can serve as sensitive sensors for detecting hazardous materials, offering applications in safety and environmental monitoring (Guo & Cao, 2015).
Electronic Devices
A significant application includes the use of molecules containing a nitroamine redox center in electronic devices. Such molecules exhibit negative differential resistance and an impressive on-off peak-to-valley ratio, indicating potential for high-performance electronic switches and memory devices (Chen, Reed, Rawlett, & Tour, 1999).
Aryne Chemistry
The compound is also explored in aryne chemistry to generate 1,2-dehydro-(trifluoromethoxy)benzene derivatives, which are intermediates for producing (trifluoromethoxy)naphthalenes. These derivatives have potential applications in organic synthesis, highlighting the versatility of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene in facilitating complex molecular constructions (Schlosser & Castagnetti, 2001).
Surface Chemistry
Furthermore, the polymerization of related compounds via dehalogenation on graphene and hexagonal boron nitride demonstrates the role of 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene derivatives in surface chemistry, offering insights into the synthesis of polymers through C-C coupling on surfaces. This has implications for the development of advanced materials with tailored properties (Morchutt et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-3-nitro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUAJNJUIJTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-nitro-5-(trifluoromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

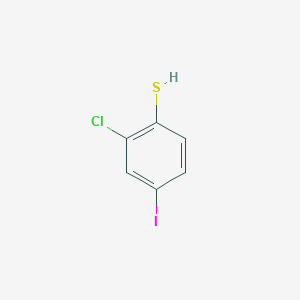
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
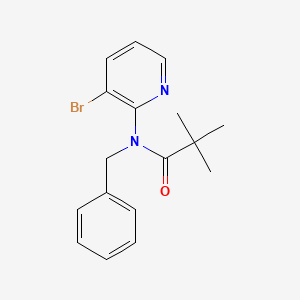
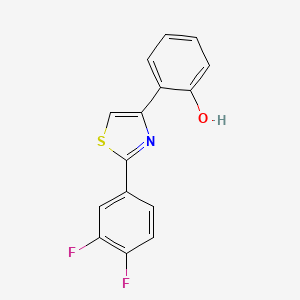
![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2947033.png)
![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)
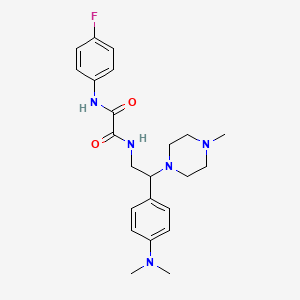
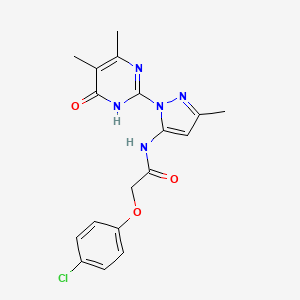
![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)
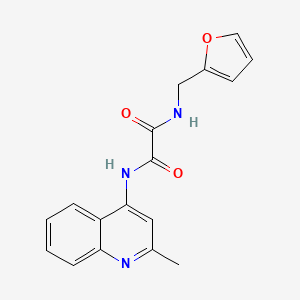
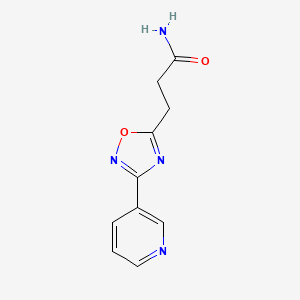
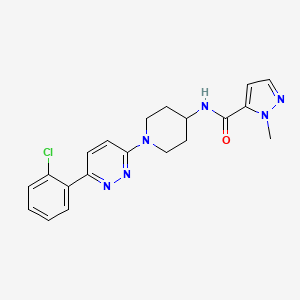
![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2947048.png)